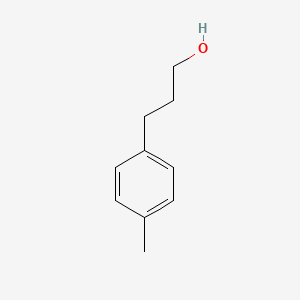

Benzenepropanol, 4-methyl-

Description

Benzenepropanol, 4-methyl- (CAS No. 53392-07-7) is a substituted aromatic alcohol with the molecular formula C₁₀H₁₄O. Structurally, it consists of a propanol chain (-CH₂CH₂CH₂OH) attached to a benzene ring substituted with a methyl group at the para position (4-position). This compound is part of the broader family of benzenepropanols, which are characterized by their aromatic ring and hydroxyl-terminated alkyl chains. The methyl substitution at the 4-position influences its physicochemical properties, such as polarity, boiling point, and solubility, compared to unsubstituted or differently substituted analogs .

Properties

IUPAC Name |

3-(4-methylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7,11H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIRMTSCELFREO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00968893 | |

| Record name | 3-(4-Methylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5406-39-3 | |

| Record name | Benzenepropanol, 4-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Methylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzenepropanol, 4-methyl- can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of toluene with propylene oxide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, Benzenepropanol, 4-methyl- is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Esterification Reactions

The hydroxyl group undergoes classical ester formation under standard conditions:

Key mechanistic notes:

-

Mitsunobu conditions (DEAD/PPh₃) enable stereoselective esterification of chiral acids

-

DMAP accelerates acylation by acting as a nucleophilic catalyst

Nucleophilic Substitution

The alcohol can be converted to leaving groups for subsequent displacements:

Mesylation → Halogenation

-

Mesyl chloride/pyridine → 3-(4-methylphenyl)propyl mesylate

-

Treatment with MeMgI (Grignard) yields corresponding iodide

Reported analog yield: 90% alkyl iodide from mesylate

Williamson Ether Synthesis Example :

text3-(4-methylphenyl)propanol + NaH → alkoxide + 2-fluoro-5-nitropyridine → 5-nitro-2-(3-(4-methylphenyl)propoxy)pyridine Yield: Quantitative (scale-dependent)[3]

Oxidation Pathways

While direct oxidation data is limited for 4-methylbenzenepropanol, structural analogs suggest:

-

Jones reagent (CrO₃/H₂SO₄): Expected oxidation to 3-(4-methylphenyl)propanoic acid

-

Swern oxidation (oxalyl chloride/DMSO): Likely forms corresponding aldehyde (benzenepropanal, 4-methyl-)

Aromatic Ring Reactivity

The 4-methyl group directs electrophilic substitution:

Sulfonation Example:

text4-methylbenzenepropanol + fuming H₂SO₄ (0°C) → 2-sulfo-4-methylbenzenepropanol (kinetic) Heating → 4-sulfo-4-methylbenzenepropanol (thermodynamic)[1]

Scientific Research Applications

Benzenepropanol, 4-methyl- has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Benzenepropanol, 4-methyl- is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenepropanol, 4-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Data

Table 1: Volatile Compound Analysis in Meat Products (Relative Peak Areas %)

| Compound | Retention Index (RI) | Fresh Meat | Cured Meat |

|---|---|---|---|

| 3-Phenyl-1-propanol | 1201 | 0.60 | 0.66 |

| Benzenepropanol, 4-methyl-* | ~1250 (estimated) | N/D | N/D |

Biological Activity

Benzenepropanol, 4-methyl- (also known as 4-methylbenzyl alcohol) is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C10H12O

- Molecular Weight : 148.20 g/mol

- CAS Number : 105-95-3

Biological Activity Overview

Benzenepropanol, 4-methyl- exhibits various biological activities including antibacterial, antifungal, anti-inflammatory, and analgesic properties. These activities have been the subject of multiple studies, highlighting its potential as a therapeutic agent.

Pharmacological Properties

-

Antibacterial Activity :

Research indicates that 4-methylbenzyl alcohol demonstrates antibacterial effects against several strains of bacteria. A study synthesized Schiff base complexes from this compound, which exhibited notable antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus . -

Antifungal Activity :

The compound has shown efficacy against fungal infections. In the aforementioned study, certain synthesized derivatives displayed antifungal activity comparable to established antifungal agents . -

Anti-inflammatory and Analgesic Effects :

The anti-inflammatory properties of benzenepropanol, 4-methyl-, contribute to its analgesic effects. This was evidenced by reduced inflammation in animal models when treated with formulations containing this compound .

The mechanisms underlying the biological activities of benzenepropanol, 4-methyl- are diverse:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.

- Modulation of Immune Response : It has been suggested that benzenepropanol can modulate immune responses, leading to decreased inflammation and pain perception.

Study on Antibacterial Properties

A study focused on the synthesis of five Schiff base complexes derived from 4-methylbenzyl alcohol demonstrated significant antibacterial activity. The results indicated that these complexes could serve as potential therapeutic candidates for treating bacterial infections .

Anti-inflammatory Effects

In a controlled animal study, benzenepropanol was administered to assess its anti-inflammatory effects. The results showed a marked reduction in inflammatory markers compared to the control group, suggesting its potential utility in managing inflammatory conditions .

Toxicology and Safety Profile

The safety profile of benzenepropanol is critical for its therapeutic application. Toxicological assessments indicate that it does not exhibit significant protein binding alerts for skin or respiratory sensitization . Furthermore, it is rapidly absorbed through various routes (oral, dermal) and is metabolized effectively without bioaccumulation risks.

Comparative Analysis with Similar Compounds

| Compound | Antibacterial Activity | Antifungal Activity | Anti-inflammatory Effects |

|---|---|---|---|

| Benzenepropanol, 4-methyl- | Moderate | Moderate | Significant |

| Cinnamyl Alcohol | High | Moderate | Moderate |

| Eugenol | High | High | Significant |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.